1H-Indol-3-ol

Descripción general

Descripción

3-Hidroxiindol es un compuesto orgánico que pertenece a la familia de los indoles. Los indoles son compuestos heterocíclicos con una estructura bicíclica, que consta de un anillo de benceno de seis miembros fusionado a un anillo de pirrol de cinco miembros que contiene nitrógeno. El 3-hidroxiindol se caracteriza por un grupo hidroxilo (-OH) unido al tercer carbono del anillo de indol. Este compuesto es de gran interés debido a sus actividades biológicas y aplicaciones en diversos campos, incluyendo química, biología y medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 3-hidroxiindol se puede sintetizar a través de varios métodos. Un enfoque común implica la hidroxilación del indol utilizando agentes oxidantes. Por ejemplo, la oxidación del indol con permanganato de potasio en un medio alcalino puede producir 3-hidroxiindol. Otro método implica el uso de bioconversión microbiana, donde enzimas específicas catalizan la hidroxilación del indol para producir 3-hidroxiindol .

Métodos de producción industrial: La producción industrial de 3-hidroxiindol a menudo emplea enfoques biocatalíticos. Las fábricas de células microbianas, como las bacterias genéticamente modificadas, se pueden utilizar para convertir el indol en 3-hidroxiindol a través de reacciones enzimáticas. Este método es ventajoso debido a su especificidad y naturaleza ecológica .

Análisis De Reacciones Químicas

Tipos de reacciones: El 3-hidroxiindol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El 3-hidroxiindol se puede oxidar aún más para formar compuestos como el índigo, un tinte bien conocido.

Reducción: La reducción del 3-hidroxiindol puede producir derivados de indolinas.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Enzimas como las monooxigenasas para reacciones biocatalíticas.

Productos principales:

Índigo: Formado a través de la oxidación del 3-hidroxiindol.

Derivados de indolinas: Formado a través de la reducción del 3-hidroxiindol.

Aplicaciones Científicas De Investigación

Chemical Applications

1H-Indol-3-ol serves as a precursor for synthesizing various indole derivatives, which are crucial in developing pharmaceuticals. Its role in chemical reactions includes:

- Synthesis of Indole Derivatives : It is extensively used to create compounds with potential pharmaceutical properties, including anti-inflammatory and anticancer activities .

- Dye Production : The compound is utilized in producing dyes and pigments, notably indigo, which is widely used in textiles.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Precursor Synthesis | Used to synthesize indole derivatives | Pharmaceuticals |

| Dye Production | Involved in the production of indigo | Textile Industry |

| Enzymatic Studies | Acts as a substrate for studying tryptophan metabolism | Biochemical Research |

Biological Applications

In biological research, this compound is recognized for its influence on cellular processes and potential therapeutic effects:

- Cellular Effects : The compound affects cell signaling pathways and gene expression, influencing various cellular functions.

- Antibacterial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against resistant strains such as MRSA, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL .

Case Study: Antibacterial Activity

A study synthesized N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts and tested their antibacterial activity against multiple strains. The results indicated that compounds with longer carbon chains exhibited higher activity against Gram-positive bacteria .

Medical Applications

The medical field has shown considerable interest in the therapeutic potential of this compound:

- Anticancer Properties : Compounds derived from this compound have been investigated for their anticancer activities. For instance, some derivatives have demonstrated significant antiproliferative effects against various cancer cell lines .

Table 2: Anticancer Activity of Indole Derivatives

| Compound Type | Target Cancer Type | IC50 Value (μM) |

|---|---|---|

| 1-(1H-Indol-3-yl)ethane-1,2-dione | Breast Cancer | 10 |

| Indolylquinazolinones | Lung Cancer | 5 |

Industrial Applications

In addition to its chemical and biological significance, this compound has applications in industry:

Mecanismo De Acción

El mecanismo de acción del 3-hidroxiindol involucra su interacción con enzimas y objetivos moleculares específicos. Por ejemplo, en la vía del metabolismo del triptófano, el 3-hidroxiindol es convertido por las enzimas indolamina 2,3-dioxigenasa en derivados de quinurenina. Estos derivados desempeñan un papel en diversos procesos biológicos, incluyendo la respuesta inmunitaria y la neuroprotección .

Compuestos similares:

Indol: El compuesto padre del 3-hidroxiindol, que carece del grupo hidroxilo.

2-Hidroxiindol: Estructura similar con el grupo hidroxilo en el segundo carbono.

4-Hidroxiindol: Grupo hidroxilo unido al cuarto carbono.

7-Hidroxiindol: Grupo hidroxilo unido al séptimo carbono

Singularidad del 3-Hidroxiindol: El 3-hidroxiindol es único debido a su hidroxilación específica en el tercer carbono, que imparte propiedades químicas y biológicas distintas. Este isómero de posición permite interacciones únicas con enzimas y receptores, lo que lo hace valioso para aplicaciones específicas en investigación e industria .

Comparación Con Compuestos Similares

Indole: The parent compound of 3-hydroxyindole, lacking the hydroxyl group.

2-Hydroxyindole: Similar structure with the hydroxyl group at the second carbon.

4-Hydroxyindole: Hydroxyl group attached to the fourth carbon.

7-Hydroxyindole: Hydroxyl group attached to the seventh carbon

Uniqueness of 3-Hydroxyindole: 3-Hydroxyindole is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This positional isomerism allows for unique interactions with enzymes and receptors, making it valuable for specific applications in research and industry .

Actividad Biológica

1H-Indol-3-ol, also known as indole-3-ol, is a naturally occurring compound derived from the amino acid tryptophan. It has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

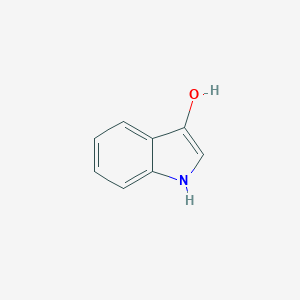

Chemical Structure and Properties

This compound has the following chemical structure:

It features an indole ring with a hydroxyl group at the 3-position, which is crucial for its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in various cancer cell lines through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Induction of Apoptosis

In a study examining the effects of this compound on human colorectal cancer cells (HCT116), it was found that treatment led to a significant increase in caspase-3 activity, a key marker of apoptosis. The concentration-dependent increase in caspase-3 production suggests that this compound effectively triggers apoptotic pathways in these cells .

| Concentration (ng/ml) | Caspase-3 Production (pg/ml) |

|---|---|

| Control | 103.5 |

| 1250 | 504.1 |

| 2500 | Maximal increase observed |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness has been attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation.

Antibacterial Efficacy

A study evaluating the antibacterial activity of various indole derivatives, including this compound, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2.0 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Research indicates that this compound may exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which plays a crucial role in the inflammatory response . This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Neurobehavioral Studies

In animal models, administration of this compound resulted in improved cognitive function and reduced oxidative stress markers in brain tissues. These findings indicate its potential role in protecting neuronal cells from damage associated with oxidative stress .

Propiedades

IUPAC Name |

1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKPVGOLPKLUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861998 | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-93-3, 69594-78-1 | |

| Record name | Indoxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indoxyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.